4-Chloro-3-ethylbenzaldehyde
Overview
Description
4-Chloro-3-ethylbenzaldehyde is a chemical compound with the CAS Number: 945717-06-6 . It has a molecular weight of 168.62 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
4-Chloro-3-ethylbenzaldehyde is a liquid at room temperature . It has a molecular weight of 168.62 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Fragrance Ingredient Safety Assessment
4-Chloro-3-ethylbenzaldehyde, also referenced as 4-ethylbenzaldehyde, has been extensively evaluated for various toxicological endpoints. The compound was assessed for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity, skin sensitization, and environmental safety. The assessments leveraged data on analogous compounds such as benzaldehyde, 3,4-dimethylbenzaldehyde, and cuminaldehyde. The findings indicate that 4-ethylbenzaldehyde is not expected to be genotoxic, and it presents a calculated margin of exposure greater than 100 for the repeated dose toxicity endpoint. Additionally, it has a No Expected Sensitization Induction Level (NESIL) of 1100 µg/cm² and is not considered to be phototoxic or photoallergenic. Environmental assessments also suggest that it is not persistent, bioaccumulative, and toxic (PBT) according to International Fragrance Association (IFRA) Environmental Standards (Api et al., 2020).
Synthetic Applications
The compound has been utilized in the synthesis of complex molecules. For instance, 4-ethylbenzaldehyde was used in synthesizing 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, which was characterized by spectroscopic techniques and X-ray diffraction studies. The synthesized compound demonstrated dimeric nature and crystallized in the triclinic crystal class (Thippeswamy et al., 2011).
Spectroscopic and Computational Analysis
Detailed spectroscopic and computational analyses were performed on 4-chloro-3-nitrobenzaldehyde. The studies included FT-IR and FT-Raman spectral measurements, as well as ab initio and DFT calculations. These investigations provided insights into the molecule's stability, arising from hyperconjugative interactions and charge delocalization, as evidenced through natural bond orbital (NBO) analysis. The gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) revealed the chemical activity of the molecule, while thermodynamic functions were assessed for different temperatures (Karunakaran & Balachandran, 2012).
Catalysis and Chemical Transformations
In the realm of catalysis, the compound has been implicated in studies exploring olefination of aldehydes, where complexes such as CH3ReO2L were used as catalysts. The mechanistic studies, including various spectroscopic analyses, indicated key steps in the catalytic cycle and the formation of the active species (Santos et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-chloro-3-ethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMHKIAIPIIRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethylbenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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